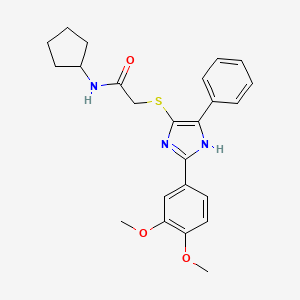

N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-29-19-13-12-17(14-20(19)30-2)23-26-22(16-8-4-3-5-9-16)24(27-23)31-15-21(28)25-18-10-6-7-11-18/h3-5,8-9,12-14,18H,6-7,10-11,15H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPRVLRVQACAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the thioacetamide group, and the attachment of the cyclopentyl and dimethoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with specific cellular targets involved in cancer progression.

Antimicrobial Properties

The thioacetamide moiety in the compound may contribute to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. The imidazole ring is known for its ability to modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of imidazole derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating the need for further research into this compound's efficacy and safety profile .

Research on Antimicrobial Properties

Another study assessed the antimicrobial activity of thioacetamide derivatives against several pathogenic strains. The findings suggested that these compounds possess notable antibacterial effects, warranting further investigation into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural analogs and their key differences:

Pharmacological and Physicochemical Insights

Lipophilicity and Solubility

- However, the sulfinyl group in the latter may improve aqueous solubility, balancing its pharmacokinetic profile .

- The triazole derivatives () exhibit distinct hydrogen-bonding patterns due to their heterocyclic core, which could reduce lipophilicity compared to imidazole analogs, as noted in graph-set analyses of crystal packing .

Metabolic Stability

- The cyclopropyl-substituted acetamide () may offer greater metabolic stability than the cyclopentyl group in the target compound, as smaller rings are less prone to oxidative degradation .

Toxicity Predictions

- Computational tools like GUSAR predict that triazole-based dimethoxyphenyl derivatives () have lower acute toxicity than imidazole analogs, possibly due to reduced electrophilicity .

Biological Activity

N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps that typically start with the formation of the imidazole core followed by the introduction of cyclopentyl and thioacetamide groups. While specific synthetic routes for this compound may not be extensively documented, similar imidazole derivatives have been synthesized using established methodologies involving nucleophilic substitutions and coupling reactions .

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may function as an inhibitor of tubulin polymerization, a mechanism commonly exploited by anticancer agents. In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as HeLa and MDA-MB-468 .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.1 |

| Compound B | MDA-MB-468 | 0.2 |

| N-cyclopentyl derivative | HCT-15 | TBD |

Antimicrobial Activity

Imidazole derivatives have also shown promise as antimicrobial agents. For instance, compounds similar to N-cyclopentyl derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 18 |

| Compound B | E. coli | 15 |

| N-cyclopentyl derivative | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies on imidazole derivatives suggest that the presence of electron-donating groups on the phenyl ring enhances biological activity. The positioning of substituents significantly influences both anticancer and antimicrobial efficacy . For example, compounds with unsubstituted phenyl rings at specific positions displayed greater potency against cancer cell lines.

Case Studies

- Inhibition of Tubulin Polymerization : A study evaluated the effect of related imidazole compounds on tubulin polymerization, revealing that certain modifications to the imidazole structure can enhance inhibitory effects compared to standard agents like nocodazole .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various imidazole derivatives in human cancer cell lines, noting that modifications to the acetamide portion could lead to improved cytotoxic profiles .

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step strategies, such as:

- Thioacetamide formation : Reacting a pre-synthesized imidazole intermediate with a cyclopentyl-substituted thiol via nucleophilic substitution. Glacial acetic acid under reflux (2–4 hours) is effective for thiol coupling, as demonstrated in similar acetamide syntheses .

- Imidazole core construction : Using Debus–Radziszewski reactions with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and ammonium acetate in ethanol under microwave irradiation (80°C, 30 minutes) to improve yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity .

Q. Which analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Hydrogen bonding patterns and π-π stacking in the crystal lattice can be analyzed using graph set theory to confirm intermolecular interactions .

- Spectroscopy :

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Prioritize imidazole-thioacetamide motifs as hydrogen bond donors/acceptors .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to identify key residues (e.g., catalytic lysine or aspartate) .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

- Dynamic vs. static disorder : If NMR suggests conformational flexibility but crystallography shows a single conformation, perform variable-temperature XRD to detect possible lattice distortions .

- Tautomeric forms : For imidazole rings, use N NMR to distinguish between 1H- and 2H-imidazole tautomers, which may differ in solution vs. solid state .

Q. How do substituents (e.g., 3,4-dimethoxyphenyl) influence the compound’s physicochemical properties?

- LogP studies : Measure partition coefficients (octanol/water) experimentally and validate with ChemAxon or ACD/Labs predictions. The 3,4-dimethoxy group increases hydrophilicity (↓LogP by ~0.5) compared to unsubstituted phenyl .

- Solubility : Use Hansen solubility parameters (HSPiP software) to optimize solvent systems for crystallization. Polar aprotic solvents (DMF, DMSO) enhance solubility due to methoxy group polarity .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via HPLC-UV. The thioacetamide linkage is prone to hydrolysis at pH >10, requiring formulation in enteric coatings .

- Light/thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation products (e.g., cyclopentyl disulfide) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.